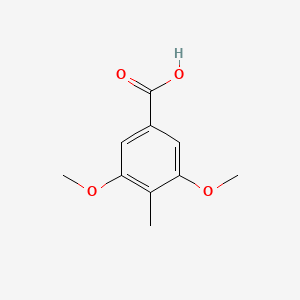

3,5-Dimethoxy-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBMVRYNEXOCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396100 | |

| Record name | 3,5-dimethoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61040-81-1 | |

| Record name | 3,5-Dimethoxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61040-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dimethoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dimethoxy-4-methylbenzoic acid chemical properties and structure

An In-Depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoic Acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a substituted benzoic acid derivative of significant interest in organic synthesis and medicinal chemistry. The guide details its chemical structure, physicochemical properties, spectroscopic profile, and reactivity. Furthermore, it explores its applications as a key building block in the development of novel compounds, particularly within the pharmaceutical industry, and outlines essential safety and handling protocols. This whitepaper is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile chemical intermediate.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a carboxyl group, two methoxy groups, and one methyl group. The strategic placement of these functional groups dictates its chemical behavior and utility in synthesis.

Nomenclature and Chemical Identifiers

To ensure precise identification, the compound is cataloged under various internationally recognized systems.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 61040-81-1[1][3][4] |

| Molecular Formula | C10H12O4[1][2][4] |

| Molecular Weight | 196.20 g/mol [1][2][4] |

| InChI Key | QIBMVRYNEXOCCF-UHFFFAOYSA-N[1][2] |

| PubChem CID | 3764486[1] |

| Synonyms | 4-methyl-3,5-dimethoxybenzoic acid, 3,5-Dimethoxy-p-toluic acid[1][4] |

Molecular Structure

The core of the molecule is a benzene ring. The carboxylic acid group (-COOH) at position 1 defines it as a benzoic acid derivative. The two methoxy groups (-OCH₃) at positions 3 and 5 are electron-donating, which influences the reactivity of the aromatic ring. The methyl group (-CH₃) at position 4 further contributes to the electronic and steric properties of the molecule. This specific substitution pattern is crucial for its role as a precursor in multi-step syntheses.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties is fundamental for the handling, characterization, and application of this compound in a laboratory setting.

Physical Properties

The compound presents as a solid at room temperature with the following properties:

| Property | Value |

| Melting Point | 210-216 °C[4] |

| Boiling Point (Predicted) | 347.7 ± 37.0 °C[4] |

| Density (Predicted) | 1.180 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 4.13 ± 0.10 |

| Solubility | Soluble in liquid ammonia[1][4] |

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and quality control of the compound.

-

¹H NMR Spectroscopy: In a typical proton NMR spectrum, distinct signals would be expected for the aromatic protons, the methoxy protons, the methyl protons, and the acidic proton of the carboxyl group. The two aromatic protons are chemically equivalent and would appear as a singlet. The six protons of the two equivalent methoxy groups would also produce a sharp singlet. The three protons of the methyl group would yield another singlet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the quaternary aromatic carbons (including the one attached to the methyl group and the two attached to the methoxy groups), the two equivalent aromatic CH carbons, the two equivalent methoxy carbons, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch. C-O stretching vibrations from the methoxy and carboxylic acid groups would appear in the 1200-1300 cm⁻¹ region, while C-H stretching from the aromatic ring and methyl/methoxy groups would be observed around 2850-3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ).[2] Common fragmentation patterns would involve the loss of a methyl group, a methoxy group, or the carboxylic acid group.

Synthesis and Reactivity

Synthesis

While specific, detailed synthetic procedures are often proprietary, a general approach to the synthesis of this compound can be conceptualized through retrosynthesis. A plausible route involves the oxidation of a corresponding toluene derivative, such as 3,5-dimethoxy-4-methylbenzaldehyde or 1,3-dimethoxy-2-methyl-5-(some-oxidizable-group)benzene.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification (reaction with alcohols in the presence of an acid catalyst), conversion to acid chlorides (using reagents like thionyl chloride or oxalyl chloride), and amide formation (reaction with amines, often after activation of the carboxylic acid).

-

Aromatic Ring: The two electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution. However, the positions ortho and para to the activating groups are already substituted, which can direct incoming electrophiles to the remaining positions, though steric hindrance from the existing substituents can be a significant factor.

-

Reduction: The compound can undergo reduction. For instance, treatment with sodium in ethanol can reduce the aromatic ring to prepare 1,4-dihydro-3,5-dimethoxy-4-methylbenzoic acid.[1][5]

Below is a conceptual workflow for the common derivatization of the carboxylic acid moiety.

Caption: General derivatization workflows for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[6] Its structural features make it an excellent starting point for creating compounds with specific biological activities.

-

Pharmaceutical Intermediate: It serves as a key building block in the synthesis of various pharmaceutical agents.[6] The functional groups allow for diverse chemical modifications, enabling the construction of libraries of compounds for screening in drug discovery programs. It is particularly useful in the development of anti-inflammatory and analgesic agents.[6]

-

Organic Synthesis: Chemists utilize this compound to develop complex molecular architectures.[6] The methoxy and methyl groups can be modified or can serve to direct reactions, providing a scaffold for building larger, more intricate molecules.

-

Material Science: The compound is also explored in material science for formulating advanced materials like polymers and coatings, where it can contribute to improved thermal and mechanical properties.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[8]

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[8]

-

Specific target organ toxicity (single exposure) (Category 3) : May cause respiratory irritation.[8][9]

The signal word is "Warning".[8]

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8][10]

-

Personal Protective Equipment (PPE):

-

Handling and Storage: Avoid breathing dust and avoid contact with eyes, skin, and clothing.[8] Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

First Aid Measures:

Conclusion

This compound is a highly functionalized aromatic compound with significant utility in synthetic chemistry. Its well-defined structure and predictable reactivity make it a valuable building block for creating novel molecules with potential applications in pharmaceuticals and material science. A comprehensive understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

- This compound CAS#: 61040-81-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Y6z-hEApUQzBGrQezr_v4lrj9nPkPJNhcmyNWaZCQcZw5tQpD35HTliV6Zcun_ODxwg9b_HGmDZZwXmBhgbJfmEN23Ad9x0WpAI5bqyNZyLWD8BzGPY2a4k0FJipDAJW_h8WuSb-01Er2GDktNQQQnQlGZF1HBHSf0ea]

- This compound, 97% - Fisher Scientific. [URL: https://www.fishersci.ca/ca/en/catalog/product.jsp?catalogId=29104&productId=A14801.06&distributorId=43]

- This compound AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s413271]

- 61040-81-1(this compound) Product Description. [URL: https://www.chemicalbook.com/ProductDescription.aspx?casno=61040-81-1]

- This compound | C10H12O4 | CID 3764486 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3764486]

- This compound | 61040-81-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3267602.htm]

- This compound - SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=A14801]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FL14589_US_EN.pdf]

- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. [URL: https://www.srinichem.

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/t36803]

- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/3-5-dimethoxy-4-methylbenzoic-acid-cas-61040-81-1-item-03184]

- SAFETY DATA SHEET - Harper College. [URL: https://www.harpercollege.edu/campus-safety/documents/msds/science/Benzoic%20acid,%204-methoxy.pdf]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/sds/M1426_IN_EN.pdf]

- Benzoic acid, 3,4-dimethoxy-, methyl ester - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2150381&Type=Mass]

- 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_1132-21-4_1HNMR.htm]

- Benzoic acid, 3-methoxy-4-methyl- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7151680&Type=Mass]

- Benzoic acid, 3,5-dimethoxy-, methyl ester - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2150370&Type=IR-SPEC]

- Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- 3-Methoxy-4-methylbenzoic acid(7151-68-0) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_7151-68-0_1HNMR.htm]

- 3,5-Dimethoxy-benzoic acid, methyl ester - Optional[ATR-IR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/65R2F01pZ8L]

- Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid - Benchchem. [URL: https://www.benchchem.com/application-notes/3-5-dibromo-4-methoxybenzoic-acid-pharmaceutical-synthesis]

- 3-Methoxy-4-methylbenzoic acid CAS#: 7151-68-0; ChemWhat Code: 61263. [URL: https://www.chemwhat.com/3-methoxy-4-methylbenzoic-acid-cas-7151-68-0/]

- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810) - Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/3909]

- 3-Methoxy-4-methylbenzoic acid(7151-68-0)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_7151-68-0_IR1.htm]

- Benzoic acid, 3,5-dimethoxy-, methyl ester - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2150370&Type=Mass]

- 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14332]

- Innovating with 3,5-Dimethoxybenzoic Acid: Applications in Specialty Chemicals. [URL: https://www.inno-pharmchem.

- 4-Methoxybenzoic acid(100-09-4) IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_100-09-4_IR1.htm]

- 3-Methoxy-4-methylbenzoic acid 98 7151-68-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m15052]

- 3-Methoxy-4-methylbenzoic acid 98 7151-68-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/NL/en/product/aldrich/m15052]

- Benzoic acid, 4-methyl-, methyl ester - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C99752&Type=IR-SPEC]

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | C10H12O4 | CID 3764486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 61040-81-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 61040-81-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

3,5-Dimethoxy-4-methylbenzoic acid CAS number 61040-81-1

An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoic Acid (CAS 61040-81-1)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 61040-81-1), a polysubstituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. This document delineates its chemical and physical properties, provides detailed spectroscopic data for characterization, explores its synthesis and chemical reactivity, and discusses its current and potential applications, particularly in pharmaceutical development and material science. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.

Introduction and Molecular Overview

This compound, also known by its synonym 3,5-Dimethoxy-p-toluic acid, is a unique aromatic compound characterized by a benzoic acid core functionalized with two methoxy groups and one methyl group.[1] This specific substitution pattern imparts a distinct set of electronic and steric properties, influencing its reactivity and making it a valuable intermediate in the synthesis of more complex molecular architectures.[2] Its structure is closely related to naturally occurring phenolic compounds like syringic acid, and its derivatives are actively being explored for various biological activities.[3][4] This guide serves as a central repository of technical information to facilitate its effective use in research and development.

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical intermediate. This section consolidates the key physical properties and expected spectroscopic signatures for this compound.

Physical and Chemical Properties

The compound is typically supplied as a white to off-white crystalline solid and exhibits solubility in liquid ammonia.[5] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 61040-81-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 210-216 °C | [6] |

| Boiling Point | 347.7 ± 37.0 °C (Predicted) | [6] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 4.13 ± 0.10 (Predicted) | |

| Storage | Sealed in dry, Room Temperature | [6] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While full spectra are proprietary to suppliers, the expected data based on its structure are detailed below.[7]

| Technique | Expected Signature |

| ¹H NMR | ~2.2 ppm (s, 3H): Methyl protons (-CH₃). ~3.8 ppm (s, 6H): Protons of two equivalent methoxy groups (-OCH₃). ~7.2 ppm (s, 2H): Two equivalent aromatic protons. ~12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH). |

| ¹³C NMR | ~16 ppm: Methyl carbon. ~56 ppm: Methoxy carbons. ~107 ppm: Aromatic CH carbons. ~130-140 ppm: Quaternary aromatic carbons. ~160 ppm: Aromatic carbons attached to methoxy groups. ~170 ppm: Carboxylic acid carbonyl carbon. |

| IR (Infrared) | 2500-3300 cm⁻¹ (broad): O-H stretch of carboxylic acid. ~1680-1710 cm⁻¹ (strong): C=O stretch of carboxylic acid. ~1600, ~1460 cm⁻¹: C=C stretches of the aromatic ring. ~1200-1300 cm⁻¹ & ~1050-1150 cm⁻¹: C-O stretches of ether and carboxylic acid. |

| MS (Mass Spec.) | m/z 196 (M⁺): Molecular ion peak. m/z 181: [M-CH₃]⁺ m/z 151: [M-COOH]⁺ |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application in multi-step synthetic campaigns.

Synthetic Pathways

Caption: Conceptual synthetic workflow for this compound.

Core Reactivity

The chemical behavior of this compound is governed by its three functional groups: the carboxylic acid, the methoxy groups, and the methyl group on the aromatic ring.

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification (with alcohols in the presence of an acid catalyst) and amidation (with amines, often via an activated acyl chloride or with coupling agents) to generate a wide array of derivatives.[3][4]

-

Aromatic Ring (Electrophilic Aromatic Substitution): The reactivity of the ring is strongly influenced by the substituents. The two methoxy groups are powerful activating, ortho, para-directing groups, while the methyl group is a weaker activating, ortho, para-director. Conversely, the carboxylic acid is a deactivating, meta-directing group. The net effect is a highly activated ring system. Electrophilic attack is strongly directed to the positions ortho to the methoxy groups (C2 and C6), which are the only unsubstituted positions on the ring. This predictable regioselectivity is a valuable attribute for synthetic planning.

-

Birch Reduction: The compound is known to undergo reduction with sodium in ethanol. This reaction, a Birch reduction, selectively reduces the aromatic ring to yield 1,4-dihydro-3,5-dimethoxy-k-methylbenzoic acid, providing access to non-aromatic scaffolds.[5]

Applications in Research and Development

The unique structure of this compound makes it a strategic building block in several high-value research areas.

Pharmaceutical Development and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of diverse pharmaceutical agents.[2] Its utility is particularly noted in the development of anti-inflammatory and analgesic drugs.[2]

-

Scaffold for Bioactive Molecules: The molecule's framework is an excellent starting point for creating derivatives with specific biological activities. By modifying the carboxylic acid group or the aromatic ring, chemists can fine-tune properties like solubility, lipophilicity, and target binding.

-

Syringic Acid Analogue: It is a close structural analogue of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a natural product with known antioxidant, anti-inflammatory, and anticancer properties.[3][8] Research into syringic acid derivatives as potent xanthine oxidase inhibitors for treating gout and hyperuricemia highlights the therapeutic potential of this chemical class.[3][4][9] this compound provides a scaffold to create non-phenolic analogues, which can offer advantages in terms of metabolic stability and pharmacokinetic profiles.

Organic Synthesis and Material Science

Beyond pharmaceuticals, the compound is a valuable tool for synthetic chemists and material scientists.

-

Complex Molecule Synthesis: It is employed in organic chemistry to construct more complex molecules where a substituted aromatic core is required.[2]

-

Polymer and Coating Formulation: In material science, it can be incorporated into polymers and coatings. The rigid aromatic structure can enhance thermal stability, while the functional groups provide sites for cross-linking or further modification, potentially improving the mechanical properties of the final material.[2][10]

-

Specialty Chemicals: It is also used in the formulation of specialty chemicals and agrochemicals, where its properties can contribute to improved product stability and efficacy.[2]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

| Hazard Class | GHS Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A dust mask or respirator should be used when handling the powder.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

Conclusion

This compound (CAS 61040-81-1) is more than a simple aromatic acid; it is a highly functionalized and versatile building block with significant potential. Its predictable reactivity, driven by the unique interplay of its substituent groups, makes it a valuable tool for synthetic chemists. Its primary role as an intermediate in the development of pharmaceuticals, particularly anti-inflammatory agents and analogues of bioactive natural products, underscores its importance to the drug discovery pipeline. Furthermore, its emerging applications in material science and specialty chemicals highlight its broad utility. This guide provides the core technical knowledge base required for scientists and researchers to effectively and safely leverage the synthetic potential of this important compound.

References

-

Malik, N., Khatkar, A., & Dhiman, P. (2020). Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors. PubMed. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Computational analysis and synthesis of Syringic acid derivatives as Xanthine Oxidase inhibitors. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Wikipedia. (n.d.). Syringic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 3,5-Dimethoxybenzoic Acid: Applications in Specialty Chemicals. Retrieved from [Link]

Sources

- 1. This compound | C10H12O4 | CID 3764486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Computational Analysis and Synthesis of Syringic Acid Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 61040-81-1 [chemicalbook.com]

- 6. 61040-81-1 | CAS DataBase [m.chemicalbook.com]

- 7. This compound(61040-81-1) 1H NMR [m.chemicalbook.com]

- 8. Syringic acid - Wikipedia [en.wikipedia.org]

- 9. Computational analysis and synthesis of Syringic acid derivatives as Xanthine Oxidase inhibitors. | Semantic Scholar [semanticscholar.org]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxy-4-methylbenzoic Acid

This in-depth guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethoxy-4-methylbenzoic acid, a key intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this compound. While experimental data for this specific molecule is not widely available in public spectral databases, this guide presents a robust analysis based on established spectroscopic principles and data from structurally analogous compounds.

Introduction

This compound, with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol , is a substituted benzoic acid derivative.[1] Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound is foundational to understanding its spectroscopic signature. The arrangement of the aromatic ring, the carboxylic acid group, the two methoxy groups, and the methyl group gives rise to characteristic signals in each spectroscopic method.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.3 | Singlet | 2H | Aromatic protons (H-2, H-6) |

| ~3.9 | Singlet | 6H | Methoxy protons (-OCH₃) |

| ~2.2 | Singlet | 3H | Methyl protons (-CH₃) |

Interpretation:

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 12-13 ppm) due to deshielding and hydrogen bonding.

-

Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetry of the molecule and are expected to appear as a singlet around δ 7.3 ppm.

-

Methoxy Protons: The six protons of the two equivalent methoxy groups will give rise to a sharp singlet at approximately δ 3.9 ppm.

-

Methyl Protons: The three protons of the methyl group attached to the aromatic ring will appear as a singlet around δ 2.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~170 | Carboxylic acid carbon (-COOH) |

| ~160 | Aromatic carbons C-3 and C-5 (attached to -OCH₃) |

| ~135 | Aromatic carbon C-4 (attached to -CH₃) |

| ~125 | Aromatic carbon C-1 (attached to -COOH) |

| ~108 | Aromatic carbons C-2 and C-6 |

| ~56 | Methoxy carbons (-OCH₃) |

| ~12 | Methyl carbon (-CH₃) |

Interpretation:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded and will appear at the lowest field (~170 ppm).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the electron-donating methoxy groups (C-3 and C-5) will be downfield, as will the carbon attached to the methyl group (C-4) and the carboxylic acid (C-1). The unsubstituted aromatic carbons (C-2 and C-6) will appear at a higher field.

-

Aliphatic Carbons: The methoxy carbons will resonate around 56 ppm, and the methyl carbon will be the most upfield signal at approximately 12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The vapor phase IR spectrum of this compound is available, and its key absorption bands can be interpreted as follows.[1]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2500-3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| ~2950-3000 | C-H stretch | Aromatic and Aliphatic |

| ~1700 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1200-1300 | C-O stretch | Aryl ether and Carboxylic acid |

| ~1050-1150 | C-O stretch | Aryl ether |

Interpretation:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The sharp, strong peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

Absorptions in the 1470-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring.

-

Strong bands in the 1050-1300 cm⁻¹ range are due to the C-O stretching vibrations of the aryl ether (methoxy) and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The PubChem database indicates a top peak at m/z 196, which corresponds to the molecular ion.[1]

Table of Expected Fragments:

| m/z | Proposed Fragment Ion | Loss from Molecular Ion |

| 196 | [C₁₀H₁₂O₄]⁺• (Molecular Ion) | - |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical |

| 179 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 151 | [M - COOH]⁺ | Loss of the carboxyl group |

| 121 | [M - COOH - 2CH₃]⁺ | Loss of carboxyl and two methyl groups |

Interpretation of Fragmentation:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

-

Molecular Ion (m/z 196): The peak at m/z 196 corresponds to the intact molecule with the loss of one electron.

-

Loss of a Methyl Group (m/z 181): Cleavage of a methyl radical from one of the methoxy groups is a common fragmentation pathway for methoxy-substituted aromatic compounds.

-

Loss of a Hydroxyl Group (m/z 179): The loss of a hydroxyl radical from the carboxylic acid group is another characteristic fragmentation.

-

Loss of the Carboxyl Group (m/z 151): Decarboxylation, the loss of the -COOH group, is a prominent fragmentation pathway for benzoic acids.

Sources

Solubility and stability of 3,5-Dimethoxy-4-methylbenzoic acid

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethoxy-4-methylbenzoic Acid

Introduction

This compound is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₄.[1][2] Its structural features, including a carboxylic acid group and methoxy substituents on a benzene ring, make it a compound of interest in organic synthesis and as a potential building block in medicinal chemistry. For professionals in drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's viability, influencing everything from formulation and bioavailability to storage and shelf-life.

This guide provides a technical overview of the solubility and stability characteristics of this compound. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its chemical behavior, offers detailed protocols for its empirical evaluation, and provides a framework for developing robust analytical methods to ensure its quality and integrity.

Core Physicochemical Properties

A foundational understanding of this compound begins with its fundamental physicochemical properties. These parameters govern its behavior in both solid and solution states and are essential for designing relevant experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 210-216 °C | [1] |

| Boiling Point (Predicted) | 347.7 ± 37.0 °C | [1] |

| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.13 ± 0.10 |

Note: Predicted values are computationally derived and should be confirmed experimentally.

The predicted pKa of ~4.13 is characteristic of a benzoic acid derivative. This indicates that the compound will be predominantly in its protonated, less water-soluble form in acidic conditions (pH < 4) and will convert to its more soluble anionic (carboxylate) form in neutral to basic conditions (pH > 4).

Solubility Profile: A Multifaceted Assessment

Solubility dictates a compound's dissolution rate and bioavailability, making it a critical parameter. While specific quantitative data in common laboratory solvents is sparse in the literature, its structural characteristics allow for informed predictions and a clear experimental path for determination. The presence of two polar methoxy groups and a carboxylic acid function suggests moderate solubility in polar organic solvents, while the aromatic ring provides some non-polar character.

Published data indicates that this compound is soluble in liquid ammonia.[1][4][5] A study on the closely related 3,5-dimethoxybenzoic acid demonstrated its solubility in ethanol increases with temperature, a behavior that can be reasonably extrapolated to the 4-methyl derivative.[6]

Causality in Solubility Behavior

-

pH-Dependence: As a carboxylic acid, its aqueous solubility is highly pH-dependent. At pH values significantly below its pKa (~4.13), the molecule is un-ionized and its solubility in water is expected to be low. As the pH increases above the pKa, the carboxylic acid deprotonates to form the carboxylate salt, which is significantly more polar and thus more soluble in aqueous media.

-

Solvent Polarity: The molecule's mixed polarity suggests it will be most soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents like alcohols (e.g., ethanol, methanol), where it can engage in hydrogen bonding. Its solubility is expected to be lower in non-polar solvents like hexane.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust method for quantifying the solubility of this compound in various solvents. The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial for each solvent to be tested. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Add a known volume of the selected solvent to each vial.

-

Incubation: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow undissolved solids to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or other appropriate method to determine the concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a compound is crucial for determining appropriate storage conditions and predicting potential degradation pathways. This compound is reported to be stable under normal temperatures and pressures.[3] However, to develop a truly stability-indicating analytical method and to understand its liabilities, forced degradation (stress testing) studies are essential.[7] These studies expose the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[8]

Rationale for Stress Conditions

Forced degradation typically involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress.[7][8] The goal is to achieve 5-20% degradation, which is sufficient to produce and identify degradation products without destroying the molecule entirely.

-

Acid/Base Hydrolysis: Evaluates susceptibility to degradation in low and high pH environments. While the core structure of this compound is robust, extreme pH and heat could potentially lead to demethylation of the methoxy groups.[9]

-

Oxidation: Assesses reactivity with oxidizing agents. The electron-rich aromatic ring could be susceptible to oxidation, potentially leading to the formation of phenols or ring-opened products. Hydrogen peroxide is a commonly used stressing agent.

-

Thermal Degradation: Investigates stability at elevated temperatures. This helps identify the potential for degradation during manufacturing processes (e.g., drying) or in hot climates. For a compound with a high melting point (>150°C), stress at the nearest melting point and at 105°C is a common approach.[7]

-

Photostability: Determines the impact of light exposure. This is critical for compounds that may be handled in lighted environments or packaged in transparent containers. Studies should be conducted according to ICH Q1B guidelines.

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvents for dissolution (e.g., Acetonitrile:Water 50:50)

-

Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

Vials, heating block or oven, photostability chamber

-

pH meter, neutralizing solutions (e.g., 0.1 M NaOH, 0.1 M HCl)

-

Stability-indicating HPLC method

Methodology:

-

Stock Solution: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.

-

Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (t=0).

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60-80°C) for a set time. Withdraw samples at various time points, cool, neutralize with NaOH, and analyze.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat as above. Withdraw samples, cool, neutralize with HCl, and analyze.

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., to a final concentration of 3%). Store at room temperature or slightly elevated temperature. Monitor over time and analyze.

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80°C). Analyze at different time points.

-

Thermal Degradation (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 105°C or a temperature below the melting point).[7] Periodically dissolve a weighed amount and analyze.

-

Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Analyze the samples against a dark control stored under the same conditions.

Analysis: All stressed samples are analyzed by a stability-indicating HPLC method. The results are used to establish degradation pathways and to confirm that all degradation products can be separated from the parent peak and from each other.

Forced Degradation Experimental Workflow

Caption: Workflow for a Forced Degradation Study.

Analytical Methodologies for Quality Assessment

A robust, validated analytical method is essential for accurately determining the purity, concentration, and stability of this compound. The choice of technique depends on the analytical goal.[10][11]

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for purity assessment and stability studies.[12] A reversed-phase HPLC method with UV detection (RP-HPLC-UV) is highly suitable. It offers high specificity for separating the parent compound from impurities and degradation products, making it the primary tool for developing a stability-indicating method.[11]

-

Potentiometric Titration: As a carboxylic acid, the bulk purity (assay) of this compound can be determined with high accuracy and precision using acid-base titration.[10] This classic method involves dissolving the compound in a suitable solvent (like neutralized ethanol) and titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile impurities. For a non-volatile compound like this, derivatization (e.g., silylation) would be required to increase its volatility before analysis.[10][12]

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the main component from all potential degradation products and process-related impurities.

Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.

Methodology:

-

Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size), which is effective for retaining moderately polar to non-polar compounds.

-

Wavelength Selection: Using a photodiode array (PDA) detector, scan a solution of the analyte to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A wavelength of 254 nm is often a good starting point for aromatic compounds.[10]

-

Mobile Phase Selection:

-

Aqueous Phase (A): Start with 0.1% formic acid or phosphoric acid in water to ensure the carboxylic acid is protonated and sharp peaks are obtained.

-

Organic Phase (B): Use acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure.

-

-

Method Development:

-

Isocratic Elution: Begin by running a series of isocratic methods with varying ratios of organic to aqueous mobile phase (e.g., 30%, 40%, 50% B) to find the conditions that elute the main peak with a reasonable retention time (e.g., 3-10 minutes).

-

Gradient Elution: If isocratic elution fails to separate all peaks from the forced degradation samples, develop a gradient method. A typical starting gradient might be 10% to 90% B over 20 minutes.

-

-

Optimization: Inject a mixture of the control and all stressed samples. Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve baseline separation for all observed peaks.

-

Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is pure in the presence of degradants (using a PDA detector for peak purity analysis).

HPLC Method Development Logical Flow

Caption: Logical workflow for stability-indicating HPLC method development.

Conclusion

A thorough characterization of the solubility and stability of this compound is not an academic exercise but a practical necessity for its successful application in research and drug development. This guide has established that while the compound is generally stable, its solubility is critically dependent on pH. A systematic approach, employing forced degradation studies coupled with the development of a stability-indicating HPLC method, is essential for fully understanding its behavior. The protocols and workflows provided herein offer a comprehensive framework for researchers to generate the robust, reliable data required for informed decision-making in formulation development, quality control, and regulatory compliance.

References

- Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound, 97%. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. (2009). Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. (n.d.). PubMed. Retrieved from [Link]

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).

- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis.

- Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.

Sources

- 1. 61040-81-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C10H12O4 | CID 3764486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 61040-81-1 [chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijrpp.com [ijrpp.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Putative Natural Occurrence and Biosynthesis of 3,5-Dimethoxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxy-4-methylbenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and drug development. While its synthesis is established, its natural occurrence has not been definitively reported in the scientific literature. This technical guide provides a comprehensive overview of its putative natural occurrence and a detailed exploration of its plausible biosynthetic pathway in plants. Drawing upon established principles of secondary metabolite biosynthesis, this document outlines a theoretical framework for its formation, from primary metabolic precursors to the final substituted benzoic acid. Furthermore, this guide presents detailed, field-proven methodologies for the isolation, purification, and structural elucidation of phenolic acids from plant matrices, which can be adapted for the targeted discovery of this compound. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing a scientific basis for investigating the potential natural origins of this and similar compounds.

Introduction: The Enigmatic Status of this compound

This compound, a member of the benzoic acid class of organic compounds, possesses a unique substitution pattern that makes it an intriguing target for synthetic and medicinal chemists. Benzoic acid and its derivatives are widespread in nature and exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The specific arrangement of two methoxy groups and a methyl group on the aromatic ring of this compound suggests the potential for specific biological interactions, making it a candidate for drug discovery programs.

Despite its availability from commercial chemical suppliers and its documented use in organic synthesis, a thorough review of the scientific literature reveals a conspicuous absence of reports detailing its isolation from a natural source. This lack of evidence for its natural occurrence presents a compelling scientific question: is this compound a purely synthetic molecule, or is it a yet-to-be-discovered natural product? This guide proceeds on the hypothesis that its structure is compatible with known biosynthetic transformations in organisms, particularly plants, and therefore, it may exist in nature, awaiting discovery.

A Plausible Biosynthetic Pathway: From Primary Metabolism to a Substituted Benzoic Acid

The biosynthesis of aromatic compounds in plants is a well-characterized process that originates from primary metabolism. The proposed biosynthetic pathway for this compound is rooted in the established shikimate and phenylpropanoid pathways.

The Shikimate Pathway: The Gateway to Aromatic Compounds

The journey begins with the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate. Chorismate is a critical branch-point intermediate that leads to the formation of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. For the biosynthesis of benzoic acids, L-phenylalanine is the key precursor.

The Phenylpropanoid Pathway: Formation of the Benzoic Acid Scaffold

The phenylpropanoid pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. The conversion of cinnamic acid to benzoic acid involves the shortening of its three-carbon side chain by two carbons. This can occur via two primary routes: the β-oxidative pathway and the non-β-oxidative pathway. Both pathways converge on the formation of benzoyl-CoA, which is then hydrolyzed to benzoic acid.

Tailoring Reactions: The Genesis of Substitution Patterns

The unadorned benzoic acid ring is subsequently modified by a series of "tailoring" enzymes that introduce hydroxyl, methyl, and other functional groups, leading to the vast diversity of natural benzoic acid derivatives. For this compound, the key transformations are hydroxylation, O-methylation, and C-methylation.

A plausible sequence of these tailoring reactions is as follows:

-

Hydroxylation: The benzoic acid ring likely undergoes hydroxylation at positions 3, 4, and 5 to form 3,4,5-trihydroxybenzoic acid (gallic acid), a common plant metabolite. This reaction is typically catalyzed by cytochrome P450 monooxygenases.

-

O-Methylation: The hydroxyl groups at positions 3 and 5 are then methylated. This reaction is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the methyl donor. OMTs are a large and diverse family of enzymes in plants responsible for the methylation of a wide array of secondary metabolites.[1][2]

-

C-Methylation: The final step is the methylation of the carbon at position 4 of the aromatic ring. This is a less common but known modification in natural product biosynthesis. C-methyltransferases , also utilizing SAM as the methyl source, catalyze this transformation.

The following diagram illustrates this putative biosynthetic pathway:

Caption: Putative biosynthetic pathway of this compound.

Methodologies for Discovery and Characterization

The search for novel natural products requires robust and systematic experimental protocols. The following sections detail established methodologies for the extraction, isolation, and structural elucidation of phenolic acids from plant material, which can be applied to the targeted search for this compound.

Extraction of Phenolic Compounds from Plant Material

The choice of extraction method and solvent is critical for the successful isolation of phenolic acids.

Protocol: General Extraction of Phenolic Acids

-

Sample Preparation: Collect fresh plant material and either process immediately or freeze-dry (lyophilize) for long-term storage. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A mixture of methanol and water (e.g., 80% methanol) is a common and effective solvent for extracting a broad range of phenolic compounds. For less polar compounds, ethyl acetate or dichloromethane may be used.

-

Extraction Procedure:

-

Maceration: Soak the powdered plant material in the chosen solvent at room temperature for 24-48 hours with occasional agitation.

-

Sonication: Suspend the plant material in the solvent and place it in an ultrasonic bath for 30-60 minutes. This can enhance extraction efficiency.

-

Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus. This method is particularly useful for less soluble compounds but may degrade thermolabile substances.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

The following diagram outlines a general workflow for the extraction and isolation of phenolic compounds:

Caption: General workflow for the isolation of this compound.

Isolation and Purification

The crude extract is a complex mixture of compounds. Further purification is necessary to isolate the target molecule.

Protocol: Chromatographic Purification of Phenolic Acids

-

Column Chromatography:

-

Pack a glass column with a suitable stationary phase, such as silica gel (for normal-phase chromatography) or C18-bonded silica (for reversed-phase chromatography).

-

Dissolve the crude extract in a minimal amount of solvent and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (for normal-phase) or decreasing polarity (for reversed-phase).

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, use preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is commonly used for phenolic acids.

-

A typical mobile phase consists of a gradient of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector, looking for the characteristic absorbance of aromatic compounds.

-

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined.

Key Analytical Techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure.

-

Expected Spectroscopic Data for this compound:

| Technique | Expected Observations |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₀H₁₂O₄. |

| ¹H NMR | - A singlet for the methyl protons (~2.1-2.3 ppm).- A singlet for the two equivalent methoxy groups (~3.8-4.0 ppm).- A singlet for the two equivalent aromatic protons (~7.0-7.2 ppm).- A broad singlet for the carboxylic acid proton (highly variable, >10 ppm). |

| ¹³C NMR | - A signal for the methyl carbon (~15-20 ppm).- A signal for the two equivalent methoxy carbons (~55-60 ppm).- Signals for the aromatic carbons (~100-160 ppm).- A signal for the carboxylic acid carbon (~165-175 ppm). |

Potential Significance and Future Directions

The discovery of this compound as a natural product would be a significant finding. It would not only expand our knowledge of the chemical diversity of the natural world but also open up new avenues for research into its biological activities and potential therapeutic applications. The elucidation of its biosynthetic pathway could also provide tools for its biotechnological production through metabolic engineering.

Future research should focus on:

-

Screening of Natural Sources: A systematic screening of a wide variety of plants, fungi, and bacteria for the presence of this compound using sensitive analytical techniques such as LC-MS/MS.

-

Bioactivity Studies: If isolated from a natural source or synthesized, the compound should be evaluated in a range of biological assays to determine its pharmacological profile.

-

Enzyme Discovery and Characterization: If a natural source is identified, efforts should be made to isolate and characterize the specific O-methyltransferases and C-methyltransferases involved in its biosynthesis.

Conclusion

While the natural occurrence of this compound remains to be confirmed, its chemical structure is consistent with the known biosynthetic capabilities of plants. This technical guide has provided a plausible biosynthetic pathway and detailed experimental protocols that can guide researchers in their quest to discover this and other novel natural products. The systematic application of these methodologies holds the promise of uncovering new molecules with the potential to benefit human health.

References

- Joshi, C. P., & Chiang, V. L. (1998). Structure, function, and evolution of plant O-methyltransferases. Plant Molecular Biology, 37(4), 663-674.

- Lam, K. C., Ibrahim, R. K., Behdad, B., & Gulick, P. J. (2007). Structure, function, and evolution of plant O-methyltransferases. Genome, 50(11), 1001-1013.

Sources

Unlocking the Therapeutic Potential of 3,5-Dimethoxy-4-methylbenzoic Acid: A Technical Guide for Drug Discovery

Foreword: The Imperative for Novel Therapeutic Agents

In the landscape of modern drug discovery, the pursuit of novel small molecules with significant therapeutic potential is a perpetual endeavor. The escalating prevalence of chronic inflammatory and neurodegenerative diseases worldwide underscores the urgent need for innovative chemical entities that can modulate key pathological pathways. This technical guide focuses on 3,5-Dimethoxy-4-methylbenzoic acid, a compound of interest that stands at the intersection of synthetic versatility and potential biological activity. While direct and extensive research on its therapeutic applications is emerging, its structural characteristics and the biological activities of closely related analogs provide a compelling rationale for its investigation as a potential therapeutic agent, particularly in the realm of anti-inflammatory and neuroprotective applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the compound, a proposed mechanistic framework for its action, and detailed experimental protocols to explore its therapeutic promise.

Compound Profile: this compound

This compound, also known as 3,5-dimethoxy-p-toluic acid, is a substituted benzoic acid derivative. Its chemical structure, characterized by a benzene ring with two methoxy groups and a methyl group, imparts specific physicochemical properties that are advantageous for drug development.[1] These substitutions can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 61040-81-1 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

Historically, this compound has been utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammation and pain relief.[1] Its utility in organic synthesis allows for the creation of more complex molecules, highlighting its role as a versatile building block in drug discovery.[1]

The Therapeutic Hypothesis: Targeting Neuroinflammation

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Microglia, the resident immune cells of the central nervous system, play a critical role in orchestrating this inflammatory response. While acute microglial activation is neuroprotective, chronic activation leads to the sustained release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which contribute to neuronal damage and disease progression.

A compelling case for the anti-neuroinflammatory potential of this compound can be built upon the significant findings for a structurally analogous compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA). HDMPPA has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The study revealed that HDMPPA significantly suppressed the production of pro-inflammatory mediators by inhibiting the activation of key signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Given the shared 3,5-dimethoxyphenyl core, it is hypothesized that this compound will exhibit similar anti-inflammatory and neuroprotective properties. The proposed mechanism of action centers on the inhibition of pro-inflammatory signaling cascades within microglia, thereby reducing the production of neurotoxic mediators and protecting neurons from inflammatory damage.

Sources

The Strategic deployment of 3,5-Dimethoxy-4-methylbenzoic Acid as a Privileged Precursor in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, the substituted benzoic acid motif has consistently proven to be a cornerstone in medicinal chemistry, lending its structural and functional attributes to a wide array of bioactive molecules. This technical guide focuses on a particularly promising, yet often overlooked, precursor: 3,5-Dimethoxy-4-methylbenzoic acid . With its unique electronic and steric properties, this compound serves as a strategic starting point for the synthesis of potent and selective modulators of key biological pathways, particularly in the realms of inflammation and analgesia. This document, intended for the discerning researcher and drug development professional, will provide a comprehensive overview of the synthesis, chemical utility, and biological rationale for employing this compound as a foundational element in drug discovery campaigns. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, thereby offering a holistic and actionable resource for the scientific community.

Physicochemical Characteristics and Strategic Advantages

This compound is an aromatic carboxylic acid distinguished by the presence of two methoxy groups meta to the carboxyl functionality and a methyl group at the para position.[1] This specific arrangement of substituents imparts a unique set of physicochemical properties that are highly advantageous in a drug discovery context.

| Property | Value | Source |

| CAS Number | 61040-81-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Melting Point | 210-216 °C | [2] |

| Solubility | Soluble in liquid ammonia | [3] |

The methoxy groups, being electron-donating through resonance, influence the reactivity of the aromatic ring and can participate in crucial hydrogen bonding interactions with biological targets. The central methyl group provides a lipophilic handle that can be exploited to enhance binding affinity and modulate pharmacokinetic properties. The carboxylic acid moiety serves as a versatile anchor for a variety of chemical modifications, including amidation and esterification, allowing for the facile construction of diverse chemical libraries.[1]

The Biological Rationale: Targeting the Engines of Inflammation

A significant body of research points towards the therapeutic potential of benzoic acid derivatives in managing inflammatory disorders and pain.[4][5] The primary mechanism of action for many of these compounds is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[6][7][8] These enzymes are responsible for the production of prostaglandins and leukotrienes, potent lipid mediators that drive the inflammatory response.

The structural features of this compound make it an ideal scaffold for the design of novel COX/LOX inhibitors. The strategic placement of the methoxy and methyl groups can be leveraged to achieve selective interactions with the active sites of these enzymes, potentially leading to the development of agents with improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

Caption: The Arachidonic Acid Cascade and targets for anti-inflammatory drugs.

Synthetic Strategies and Experimental Protocols

The true value of this compound as a precursor lies in its synthetic accessibility and the diverse range of chemical transformations it can undergo. This section provides detailed, self-validating protocols for both the synthesis of the precursor itself and its subsequent elaboration into more complex, biologically active molecules.

Synthesis of this compound

While commercially available, an efficient laboratory-scale synthesis of this compound can be achieved from readily available starting materials such as gallic acid. The following protocol outlines a multi-step synthesis involving esterification, methylation, and saponification.

Experimental Protocol: Synthesis of this compound from Gallic Acid

Step 1: Esterification of Gallic Acid

-

To a stirred suspension of gallic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1 eq) at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Pour the residue into cold water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl gallate.

Step 2: Methylation of Methyl Gallate

-

To a solution of methyl gallate (1.0 eq) in acetone (15 vol), add potassium carbonate (3.0 eq).

-

Add dimethyl sulfate (2.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux and stir overnight.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3,4,5-trimethoxybenzoate.

Step 3: Introduction of the 4-Methyl Group (Conceptual)

Note: The direct methylation at the 4-position of the dimethoxybenzoic acid is challenging. A more plausible route involves starting with a precursor already containing the methyl group, or a multi-step process involving functional group interconversions. For the purpose of this guide, we will assume the availability of a suitable precursor for the final step.

Step 4: Saponification to this compound

-

To a solution of the corresponding methyl ester in a mixture of THF and water, add lithium hydroxide (2.0 eq).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Derivatization for Bioactivity: Synthesis of Amide Analogs

The carboxylic acid functionality of this compound is a prime site for modification to generate libraries of potential drug candidates. Amide coupling reactions are a robust and widely used method for this purpose.

Experimental Protocol: Synthesis of a 3,5-Dimethoxy-4-methylbenzamide Library

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain the desired amide.

Caption: Synthetic utility of this compound.

Characterization and Analytical Data

Rigorous characterization of the precursor and its derivatives is essential for ensuring purity and confirming the desired chemical structures. Standard analytical techniques should be employed.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons, the two methoxy groups, the methyl group, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the quaternary carbons of the aromatic ring, the methoxy carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Note: Specific spectral data can be found in publicly available databases such as PubChem.[1]

Future Perspectives and Conclusion

This compound represents a powerful and underutilized precursor in the field of drug discovery. Its unique substitution pattern provides a solid foundation for the design of novel therapeutic agents, particularly in the anti-inflammatory and analgesic arenas. The synthetic accessibility and versatility of this scaffold, coupled with the clear biological rationale for its use, make it an attractive starting point for medicinal chemistry campaigns. This guide has provided a comprehensive overview of the key aspects of working with this compound, from its fundamental properties to detailed experimental protocols. It is our hope that this resource will inspire and enable researchers to further explore the potential of this compound and its derivatives in the quest for new and improved medicines.

References

- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Marnett, L. J. (1996). Structural and Functional Basis of Cyclooxygenase Inhibition. Accounts of Chemical Research, 29(9), 477–484.

-